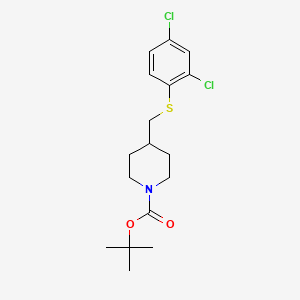

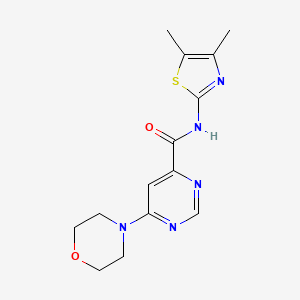

![molecular formula C19H21NO3S2 B2982919 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 2097899-39-1](/img/structure/B2982919.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the furan and thiophene rings, as well as the sulfonamide group. For example, furan and thiophene rings can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis of sulfonamide derivatives involves various chemical reactions that contribute to the development of new compounds with potential applications in chemistry and biology. For instance, studies have shown the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans, indicating the importance of thiophene and furan derivatives in organic synthesis (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Furthermore, the synthesis of 3-substituted furans by directed lithiation and palladium-catalyzed coupling highlights the versatility of furan derivatives in constructing complex organic molecules (Ennis & Gilchrist, 1990).

Biological and Pharmacological Applications

Sulfonamide derivatives have been explored for their biological and pharmacological activities. For example, the study on the synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole Schiff base and amine derivatives demonstrates the potential of furan-containing compounds in medicinal chemistry (Sokmen et al., 2014). Similarly, the synthesis and anticancer evaluation of novel sulfonamide derivatives reveal the significance of incorporating thiophene and furan moieties for enhancing anticancer activity (Ghorab et al., 2015).

Material Science and Corrosion Inhibition

In material science, sulfonamide derivatives have been investigated as corrosion inhibitors. The study on 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds as potential inhibitors for mild steel corrosion in acidic medium showcases the application of furan derivatives in protecting metals from corrosion (Sappani & Karthikeyan, 2014).

Mecanismo De Acción

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .

Pharmacokinetics

The pharmacokinetics of furan derivatives can vary widely depending on their specific chemical structure .

Result of Action

Furan derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic effects .

Action Environment

Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Direcciones Futuras

The future research directions could involve exploring the potential uses of this compound, given the known properties of furan, thiophene, and sulfonamide derivatives. This could include investigating its potential biological activity, given that many furan, thiophene, and sulfonamide derivatives are biologically active .

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c1-13-9-15(3)19(10-14(13)2)25(21,22)20-11-17(16-6-8-24-12-16)18-5-4-7-23-18/h4-10,12,17,20H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUKZSASSFZCQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

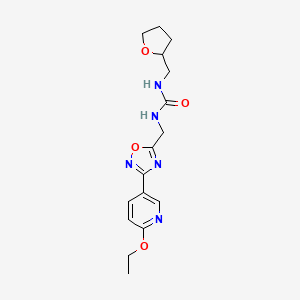

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

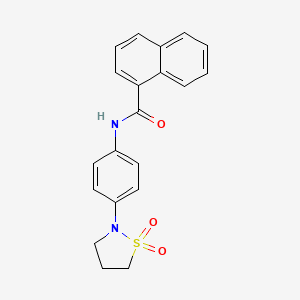

![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)

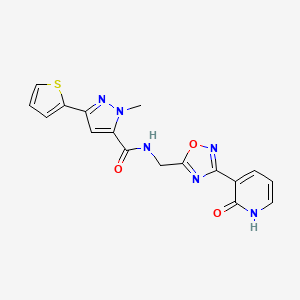

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)

![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)

![3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2982854.png)

![4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2982856.png)